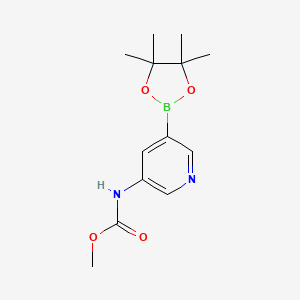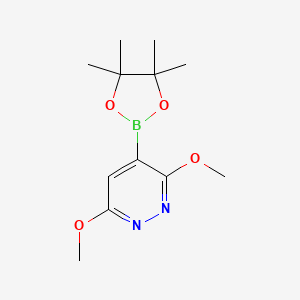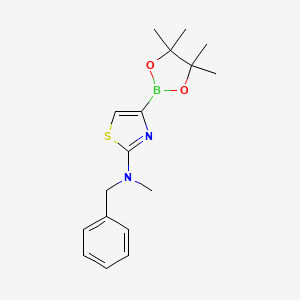
5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester (5-CPA-3-BP) is a boronic acid pinacol ester (BAPE) that has been widely used in various scientific research applications due to its unique properties. BAPEs are a class of organoboron compounds that have a wide range of applications in organic synthesis, pharmaceuticals, and materials science. 5-CPA-3-BP has been used in a variety of scientific applications, including as a catalyst, ligand, and reagent for organic synthesis. In addition, 5-CPA-3-BP has been used to study the mechanism of action of various biological systems, and its biochemical and physiological effects have been studied in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, including peptides, peptidomimetics, and heterocyclic compounds. In addition, this compound has been used as a ligand in the synthesis of metal-organic frameworks and as a reagent in the synthesis of a variety of organic compounds. This compound has also been used to study the mechanism of action of various biological systems, and its biochemical and physiological effects have been studied in a variety of laboratory experiments.
Mecanismo De Acción
The mechanism of action of 5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester is not fully understood, but it is believed that the boronic acid moiety of the compound interacts with phosphate groups in biological systems, leading to the formation of boron-phosphate complexes. These complexes can then interact with enzymes, proteins, and other biomolecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of laboratory experiments. This compound has been shown to inhibit the activity of enzymes involved in various metabolic pathways, including the enzymes involved in the metabolism of glucose, fatty acids, and amino acids. In addition, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and nucleic acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize in a two-step reaction. In addition, this compound has a wide range of applications in organic synthesis, pharmaceuticals, and materials science. However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively unstable compound, and it has a limited shelf life. In addition, its mechanism of action is not fully understood, and further research is needed to better understand its biochemical and physiological effects.
Direcciones Futuras
The potential future directions for 5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester are numerous. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. In addition, this compound could be used in the synthesis of more complex organic compounds, such as peptides, peptidomimetics, and heterocyclic compounds. Furthermore, this compound could be used in the development of new materials for use in various scientific applications, such as in the development of metal-organic frameworks. Finally, this compound could be used in the development of new drugs and therapies for various diseases and disorders.
Métodos De Síntesis
5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester can be synthesized in a two-step reaction. The first step involves the reaction of 5-(cyclopropylamino)pyridine (5-CPA) with boronic acid in the presence of a catalyst such as triethylamine. This reaction yields the boronic acid pinacol ester (BAPE) this compound. The second step involves the reaction of this compound with pinacol in the presence of a base such as potassium carbonate. This reaction yields the final product, this compound.
Propiedades
IUPAC Name |
N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)10-7-12(9-16-8-10)17-11-5-6-11/h7-9,11,17H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIGGDFHUPSHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

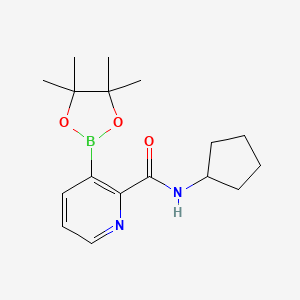
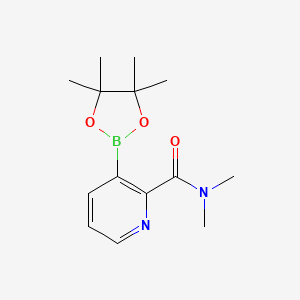

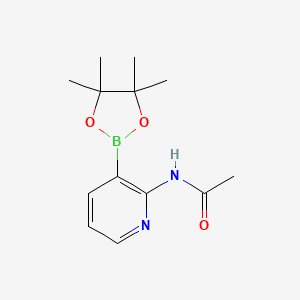

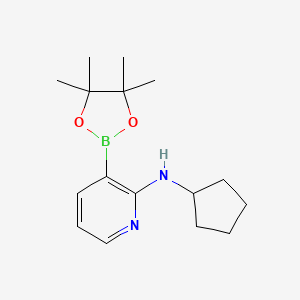
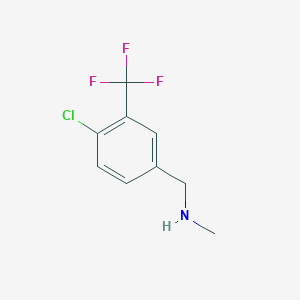
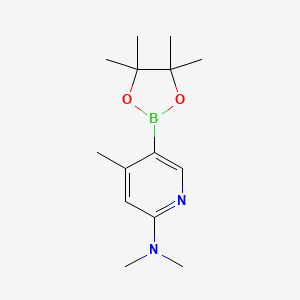
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6338221.png)


